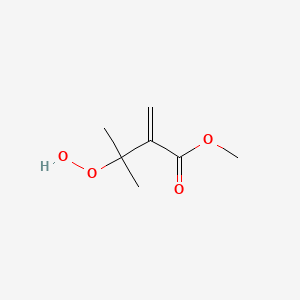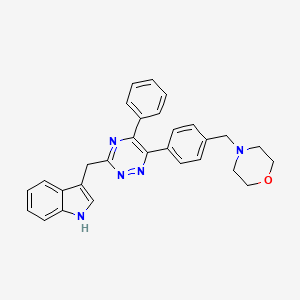
GPR84 antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound exhibits strong antagonistic activity by inhibiting GTPγS with a pIC50 value of 8.28 . GPR84 is a receptor expressed on the surface of immune cells and is involved in modulating the innate immune response, making it a significant target for therapeutic interventions in inflammatory and metabolic diseases .
Analyse Des Réactions Chimiques
GPR84 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
GPR84 antagonist 3 has several scientific research applications:
Mécanisme D'action
GPR84 antagonist 3 exerts its effects by inhibiting the G-protein-coupled receptor 84 (GPR84). This inhibition prevents the receptor from activating downstream signaling pathways that are involved in inflammation and immune responses. The molecular targets include GTPγS, and the pathways involved are related to the modulation of cytokine secretion, chemotaxis, and other immune cell functions .
Comparaison Avec Des Composés Similaires
GPR84 antagonist 3 is unique in its strong antagonistic activity and favorable pharmacokinetic profile. Similar compounds include:
PBI-4050: A dual-action modified fatty-acid derivative that also acts as an agonist of GPR40.
GLPG1205: Another GPR84 antagonist that has shown potential in reducing fibrosis in preclinical models.
6-n-octylaminouracil (6-OAU): A surrogate GPR84 agonist used to study the receptor’s activation.
These compounds share some functional similarities but differ in their specific mechanisms of action, potency, and therapeutic applications.
Propriétés
Formule moléculaire |
C29H27N5O |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
4-[[4-[3-(1H-indol-3-ylmethyl)-5-phenyl-1,2,4-triazin-6-yl]phenyl]methyl]morpholine |
InChI |
InChI=1S/C29H27N5O/c1-2-6-22(7-3-1)28-29(23-12-10-21(11-13-23)20-34-14-16-35-17-15-34)33-32-27(31-28)18-24-19-30-26-9-5-4-8-25(24)26/h1-13,19,30H,14-18,20H2 |
Clé InChI |
XGBKJLWLVCHTCR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)C3=C(N=C(N=N3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
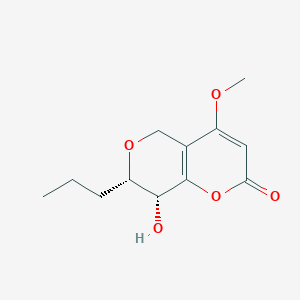
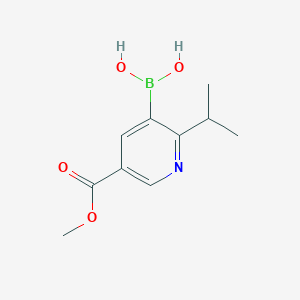
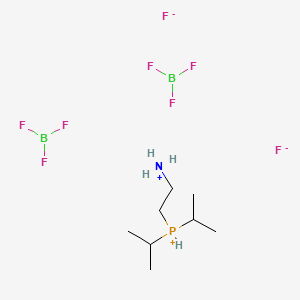
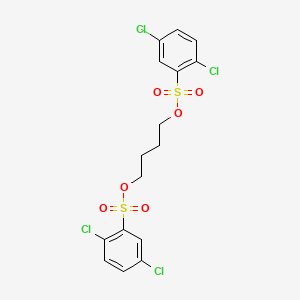
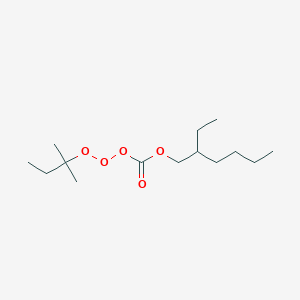
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
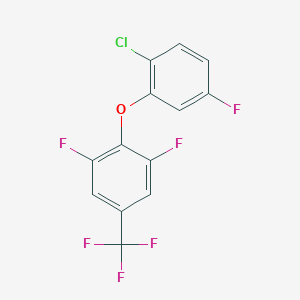
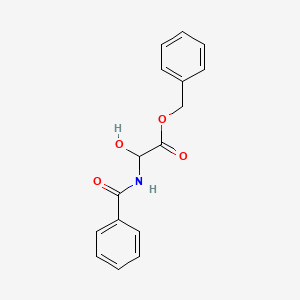
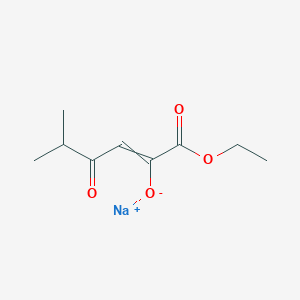
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
